

Isotopic Purity of Iprovalicarb-d8: A Technical Guide

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Compound of Interest		
Compound Name:	Iprovalicarb-d8	
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This technical guide provides an in-depth analysis of the isotopic purity of **Iprovalicarb-d8**, a deuterated analog of the fungicide Iprovalicarb. This document outlines the methodologies for determining isotopic enrichment, presents a framework for data interpretation, and visualizes the biochemical pathways and analytical workflows associated with this compound.

Quantitative Data on Isotopic Purity

The isotopic purity of a deuterated compound is a critical parameter, defining the percentage of the substance that is fully deuterated at the specified positions. While a specific Certificate of Analysis for a single batch of **Iprovalicarb-d8** is not publicly available, the following table structure should be used to report quantitative isotopic purity data. This data is typically obtained using high-resolution mass spectrometry (HRMS) or nuclear magnetic resonance (NMR) spectroscopy.



Parameter	Value	Method of Determination
Chemical Purity	>95%	High-Performance Liquid Chromatography (HPLC)
Isotopic Enrichment (d8)	e.g., 98.5%	Mass Spectrometry or NMR Spectroscopy
d0 Isotopologue	e.g., 0.5%	Mass Spectrometry
d1 Isotopologue	e.g., 0.2%	Mass Spectrometry
d2 Isotopologue	e.g., 0.3%	Mass Spectrometry
d3 Isotopologue	e.g., 0.2%	Mass Spectrometry
d4 Isotopologue	e.g., 0.1%	Mass Spectrometry
d5 Isotopologue	e.g., 0.1%	Mass Spectrometry
d6 Isotopologue	e.g., 0.05%	Mass Spectrometry
d7 Isotopologue	e.g., 0.05%	Mass Spectrometry

Experimental Protocols Determination of Isotopic Purity by High-Resolution Mass Spectrometry (HRMS)

This protocol describes a general method for determining the isotopic purity of **Iprovalicarb-d8** using Liquid Chromatography-Electrospray Ionization-High-Resolution Mass Spectrometry (LC-ESI-HRMS).[1][2][3][4]

Objective: To quantify the relative abundance of different isotopologues of **Iprovalicarb-d8**.

Instrumentation:

- High-Performance Liquid Chromatography (HPLC) system
- Electrospray Ionization (ESI) source
- High-Resolution Mass Spectrometer (e.g., Orbitrap or TOF)



Procedure:

- Sample Preparation: Dissolve a known quantity of **Iprovalicarb-d8** in a suitable solvent (e.g., acetonitrile or methanol) to a final concentration of approximately 1 μg/mL.
- Chromatographic Separation: Inject the sample into the HPLC system. Use a suitable C18 column and a gradient elution program with mobile phases such as water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B). The chromatographic step separates the analyte from any potential impurities.
- Mass Spectrometric Analysis:
 - Ionize the eluting analyte using the ESI source in positive ion mode.
 - Acquire full-scan mass spectra over a relevant m/z range that includes the molecular ions
 of Iprovalicarb-d8 and its isotopologues.
 - Ensure the mass spectrometer is calibrated to achieve high mass accuracy.
- Data Analysis:
 - Identify the monoisotopic peak of the unlabeled Iprovalicarb (d0) and the deuterated
 Iprovalicarb-d8.
 - Extract the ion chromatograms for each isotopologue (d0 to d8).
 - Calculate the area under the curve for each extracted ion chromatogram.
 - Correct the peak intensities for the natural isotopic abundance of carbon-13.
 - Calculate the isotopic purity as the percentage of the d8 isotopologue relative to the sum of all isotopologues.

Determination of Isotopic Purity by Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol outlines a general procedure for assessing the isotopic purity of **Iprovalicarb-d8** using both proton (¹H) and deuterium (²H) NMR spectroscopy.[5][6]



Objective: To determine the degree of deuteration at specific sites within the **Iprovalicarb-d8** molecule.

Instrumentation:

High-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a suitable probe.

Procedure:

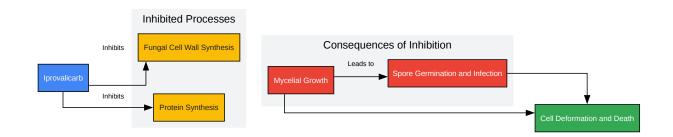
- Sample Preparation: Dissolve a precise amount of **Iprovalicarb-d8** in a non-deuterated solvent (e.g., chloroform or DMSO). Add an internal standard with a known concentration.
- ¹H NMR Spectroscopy:
 - Acquire a quantitative ¹H NMR spectrum.
 - Integrate the signals corresponding to the residual protons at the deuterated positions and compare them to the integral of the internal standard.
 - This comparison allows for the quantification of the amount of non-deuterated Iprovalicarb present.
- ²H NMR Spectroscopy:
 - Acquire a quantitative ²H NMR spectrum.
 - Integrate the signals corresponding to the deuterium atoms at the labeled positions.
 - The relative integrals of the deuterium signals can confirm the positions and extent of deuteration.
- Data Analysis:
 - Calculate the isotopic abundance by combining the results from the ¹H and ²H NMR spectra. The degree of deuteration can be determined by comparing the integrals of the residual proton signals with the integrals of the corresponding deuterium signals.

Visualizations



Proposed Mechanism of Action of Iprovalicarb

Iprovalicarb acts on fungal cell wall and protein synthesis.[7] The following diagram illustrates a plausible signaling pathway for its inhibitory action.



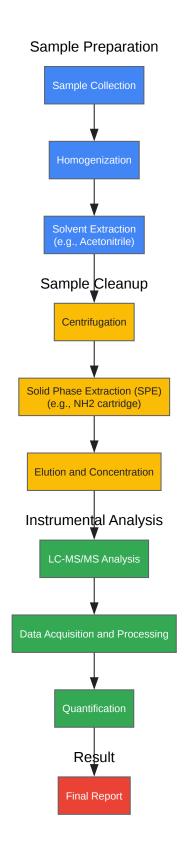
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Caption: Proposed inhibitory pathway of Iprovalicarb leading to fungal cell death.

Experimental Workflow for Iprovalicarb-d8 Residue Analysis

The following diagram outlines a typical workflow for the analysis of **Iprovalicarb-d8** residues in a sample matrix, such as a crop or environmental sample.[8][9][10][11]





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Caption: Workflow for the analysis of **Iprovalicarb-d8** residues in a sample matrix.



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